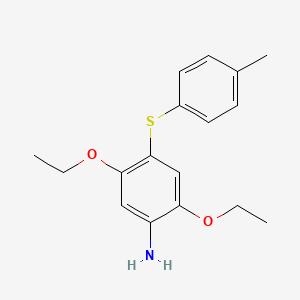

2,5-Diethoxy-4-(p-tolylthio)aniline

Descripción

Contextualization of Aniline (B41778) Derivatives in Contemporary Chemical Sciences

Aniline and its derivatives represent a cornerstone class of compounds in the chemical sciences, serving as pivotal intermediates and building blocks across a vast spectrum of industrial and research applications. wikipedia.orgswgdrug.orgmdpi.com These aromatic amines are fundamental to the synthesis of a wide array of more complex molecules. Historically, their importance grew from the dye and pigment industry, but their utility has since expanded dramatically. wikipedia.orgeuropa.eu In the polymer industry, aniline derivatives are precursors to polyurethanes and other polymers used in manufacturing and insulation. wikipedia.org The agricultural sector utilizes these compounds in the production of herbicides and other essential agrochemicals. wikipedia.orgeuropa.eu

Furthermore, the significance of aniline derivatives is profoundly felt in medicinal chemistry and pharmacology. They form the structural core of numerous pharmaceutical agents, including analgesics like paracetamol, which is prepared from aniline. wikipedia.orgeuropa.eu The versatility of the aniline scaffold allows for the synthesis of drugs with diverse therapeutic actions, such as antihistamines and antipsychotics. europa.eu The reactivity of the amino group, coupled with the potential for substitution on the aromatic ring, provides a rich platform for creating vast libraries of compounds for drug discovery and for use as reactants in the synthesis of biologically active heterocycles like benzothiazoles. researchgate.net

Significance of Molecular Architecture in Organic Compound Research

The molecular architecture of an organic compound—defined by the number and arrangement of its atoms, the nature of its chemical bonds, and its three-dimensional shape—is the primary determinant of its physical and chemical properties. wikipedia.orgacs.org Understanding the relationship between molecular structure and a compound's function is a fundamental goal of organic chemistry, enabling the predictive design of new molecules for specific applications in medicine, materials science, and biotechnology. acs.orgyoutube.com Physical properties such as melting point, boiling point, and solubility are direct manifestations of a molecule's structure and the intermolecular forces it can exert, such as hydrogen bonding. wikipedia.org

In the context of substituted anilines, the molecular architecture dictates reactivity and biological activity. The electronic nature of substituents on the phenyl ring—whether they are electron-donating or electron-withdrawing—profoundly influences the properties of the entire molecule. forensictoxicologyconsultant.com For instance, electron-donating groups increase the electron density on the ring and the basicity (pKa) of the amino group, while electron-withdrawing groups have the opposite effect. forensictoxicologyconsultant.com These electronic effects, often quantified by parameters like the Hammett constant, correlate with changes in molecular geometry, such as the C-N bond length and the planarity of the amino group, which in turn affect how the molecule interacts with biological targets like receptors or enzymes. forensictoxicologyconsultant.com This principle of structure-activity relationships (SAR) is the guiding paradigm in the design of targeted and potent therapeutic agents.

Research Trajectories for 2,5-Diethoxy-4-(p-tolylthio)aniline and Related Structural Analogues

Research involving this compound is primarily situated within the field of medicinal chemistry, specifically in the exploration of psychoactive substances. This aniline derivative is understood to be a direct precursor in the synthesis of a class of phenethylamine (B48288) compounds known for their effects on the central nervous system. The molecular structure of this aniline, featuring electron-donating diethoxy groups and a bulky p-tolylthio substituent at the 4-position, is designed to investigate structure-activity relationships at serotonin (B10506) receptors, particularly the 5-HT₂ₐ subtype, which is the primary target for classic psychedelics.

The key research trajectory for this compound is its role as an intermediate in the synthesis of its corresponding phenethylamine, 2-(2,5-Diethoxy-4-(p-tolylthio)phenyl)ethanamine. This target molecule is a structural analogue of the "2C-T" series of psychedelic phenethylamines, which were first synthesized and documented extensively by researcher Alexander Shulgin. The "2C-T" family typically features 2,5-dimethoxy groups, with various alkylthio groups at the 4-position. The synthesis of the title diethoxy analogue represents a deliberate modification of the molecular architecture to probe the influence of larger alkoxy groups on receptor binding and functional activity.

While specific peer-reviewed publications detailing the synthesis and characterization of this compound itself are not prominent, its synthetic pathway can be inferred from the well-documented procedures for its analogues. The typical synthesis involves the formation of the thioether bond via nucleophilic aromatic substitution or metal-catalyzed coupling, followed by functional group manipulations to yield the aniline. This aniline then serves as the crucial building block for the final phenethylamine product.

The research interest in this and related structural analogues lies in systematically altering substituents on the aniline ring to map the pharmacophore of the 5-HT₂ₐ receptor. By comparing the potency and efficacy of the final phenethylamine products derived from different aniline precursors (e.g., methoxy (B1213986) vs. ethoxy groups, or different thio-substituents), scientists can develop more precise models of receptor-ligand interactions. This line of inquiry is vital for designing novel research tools and potential therapeutic agents that target the serotonergic system.

Compound Data

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 68400-48-6 |

| Molecular Formula | C₁₇H₂₁NO₂S |

| Molecular Weight | 303.42 g/mol |

| InChI Key | ONYJVUIBPVYRDL-UHFFFAOYSA-N |

Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to ethoxy groups (triplet and quartet, ~1.3-1.5 and ~3.8-4.2 ppm), aromatic protons on both rings (~6.5-7.5 ppm), a singlet for the tolyl methyl group, and a broad singlet for the amine (-NH₂) protons. |

| ¹³C NMR | Resonances for aliphatic carbons of the ethoxy and tolyl methyl groups, as well as multiple distinct signals for the aromatic carbons, including those bonded to oxygen, nitrogen, and sulfur atoms (~120-160 ppm). |

| IR Spectroscopy | Absorption bands characteristic of N-H stretching (for the primary amine, ~3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), C-O stretching (for the ether linkages), and C-S stretching. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the exact mass of the molecular formula C₁₇H₂₁NO₂S, along with characteristic fragmentation patterns. |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,5-diethoxy-4-(4-methylphenyl)sulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S/c1-4-19-15-11-17(16(20-5-2)10-14(15)18)21-13-8-6-12(3)7-9-13/h6-11H,4-5,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYJVUIBPVYRDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1N)OCC)SC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9071503 | |

| Record name | Benzenamine, 2,5-diethoxy-4-[(4-methylphenyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9071503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68400-48-6 | |

| Record name | 2,5-Diethoxy-4-[(4-methylphenyl)thio]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68400-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2,5-diethoxy-4-((4-methylphenyl)thio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068400486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2,5-diethoxy-4-[(4-methylphenyl)thio]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 2,5-diethoxy-4-[(4-methylphenyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9071503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-diethoxy-4-[(p-tolyl)thio]aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Organic Synthesis of 2,5 Diethoxy 4 P Tolylthio Aniline

Retrosynthetic Analysis of the Aniline (B41778) Core and Substituted Moieties

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. ias.ac.insolubilityofthings.com For 2,5-Diethoxy-4-(p-tolylthio)aniline, the primary disconnections involve the formation of the aniline core, the carbon-sulfur (C-S) bond, and the attachment of the ethoxy groups.

A logical retrosynthetic approach would first disconnect the C-S bond, leading to two key precursors: 2,5-diethoxyaniline (B165579) and p-thiocresol (4-methylbenzenethiol). This disconnection is strategic as numerous methods exist for the formation of aryl thioethers. youtube.com Further disconnection of the 2,5-diethoxyaniline precursor would involve breaking the carbon-nitrogen (C-N) bond of the aniline. A common strategy for this is to consider the corresponding nitroarene, 1,4-diethoxy-2-nitrobenzene, as the immediate precursor, since nitro groups can be readily reduced to amines. slideshare.netyoutube.com Finally, the diethoxy-substituted benzene (B151609) ring can be traced back to 1,4-dihydroxybenzene (hydroquinone) through etherification.

This analysis provides a plausible synthetic pathway:

Etherification of hydroquinone (B1673460) to form 1,4-diethoxybenzene (B87031).

Nitration of 1,4-diethoxybenzene to introduce the nitro group at a position ortho to one of the ethoxy groups.

Introduction of the p-tolylthio group.

Reduction of the nitro group to the final aniline.

Development of Novel C-N Bond Forming Methodologies for Aryl Amines

The formation of the carbon-nitrogen (C-N) bond in aryl amines is a cornerstone of organic synthesis. numberanalytics.com Traditional methods often involve the reduction of nitroarenes, a reliable but sometimes harsh process. youtube.com Modern synthetic chemistry has seen the development of more sophisticated and milder C-N bond-forming reactions.

Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have revolutionized the synthesis of aryl amines. numberanalytics.comresearchgate.net These reactions allow for the direct coupling of an aryl halide or triflate with an amine in the presence of a palladium or copper catalyst. researchgate.net For the synthesis of a primary aniline like the target molecule, ammonia (B1221849) or an ammonia equivalent can be used as the nitrogen source. organic-chemistry.org

Recent advancements have also explored photoredox and electrochemical methods for C-N bond formation, offering sustainable alternatives that utilize light or electricity to drive the reactions. virginia.edu These methods can often be performed under mild, base-free, and transition-metal-free conditions. virginia.edu For instance, a dual photoredox system using a nickel catalyst has been developed for aryl-amine cross-coupling reactions, providing an alternative to palladium-based systems. virginia.edu

| Method | Catalyst/Reagent | Key Features |

| Nitroarene Reduction | Fe/acid, SnCl2, Catalytic Hydrogenation (e.g., H2/Pd-C) | Well-established, versatile, but can have functional group compatibility issues. youtube.com |

| Buchwald-Hartwig Amination | Palladium or Copper catalysts with various ligands | High efficiency and functional group tolerance for coupling aryl halides/triflates with amines. numberanalytics.comresearchgate.net |

| Photoredox/Electrochemical Methods | Photoredox catalysts (e.g., Ni-based), electrochemical cells | Sustainable, often mild and transition-metal-free conditions. virginia.edu |

| Smiles Rearrangement | Base (e.g., Amberlite IR-400 resin) | Can be used to synthesize N-substituted anilines from phenols. vixra.org |

Advanced Approaches for C-S Bond Construction in Aromatic Systems

The formation of the thioether linkage (C-S bond) is a critical step in the synthesis of this compound. This can be achieved through several methods, including nucleophilic aromatic substitution or transition-metal catalyzed coupling reactions.

In the context of the target molecule, the diethoxy-substituted aniline ring is activated towards electrophilic substitution. Therefore, a direct sulfenylation reaction could be a viable approach. However, controlling the regioselectivity might be challenging.

A more controlled method involves the coupling of an appropriately functionalized diethoxyaniline derivative with p-thiocresol or a derivative thereof. Transition metal catalysis, particularly with copper(I) or palladium-based systems, facilitates efficient thioether bond formation under moderate temperatures. These catalytic systems are advantageous as they often exhibit high functional group tolerance and can proceed under milder conditions than traditional methods.

Recent developments in C-S bond formation include photoredox catalysis, which allows for the coupling of thiols and aryl halides under visible light, often without the need for a transition metal. acs.orgrsc.org These methods proceed through the formation of a thiyl radical, which then couples with an aryl radical. acs.org

| Method | Catalyst/Reagent | Key Features |

| Nucleophilic Aromatic Substitution | Strong base | Requires an activated aromatic ring with a good leaving group. |

| Transition-Metal Catalyzed Coupling | Cu(I) or Pd-based catalysts | High efficiency and functional group tolerance. |

| Photoredox Catalysis | Photoredox catalyst, visible light | Mild, often transition-metal-free conditions. acs.orgrsc.org |

| Reaction with Dimethyldisulfide | MnCl2-promoted K-10 montmorillonite | Direct introduction of -SCH3 groups into activated aromatic compounds. proquest.com |

Regioselective Functionalization of the Diethoxy-Substituted Aromatic Ring

The substitution pattern of this compound presents a challenge in regioselectivity. The two ethoxy groups are strong activating groups and direct incoming electrophiles to the ortho and para positions. In 1,4-diethoxybenzene, all four available positions are ortho to an ethoxy group, making selective functionalization difficult.

To achieve the desired 2,5-diethoxy-4-substituted pattern, a directing group strategy is often employed. For example, starting with 2,5-dimethoxyaniline, the amino group can direct subsequent electrophilic substitutions. ias.ac.in However, for the target molecule, the substitution is at the 4-position relative to the aniline.

A plausible strategy involves the nitration of 1,4-diethoxybenzene. The two ethoxy groups will direct the nitration to one of the ortho positions, yielding 1,4-diethoxy-2-nitrobenzene. The subsequent introduction of the p-tolylthio group would likely be directed to the position para to the nitro group and ortho to an ethoxy group, which is the desired 4-position. This is due to the electronic effects of the existing substituents. The nitro group is a meta-director, while the ethoxy groups are ortho, para-directors. The interplay of these directing effects can be exploited to achieve the desired regiochemistry.

Computational methods, such as Density Functional Theory (DFT), can be used to predict the regioselectivity of electrophilic aromatic substitution reactions on substituted benzenes, providing valuable insights for synthetic planning. rsc.org

Catalytic Systems in the Preparation of Complex Aniline Architectures

The synthesis of complex anilines often relies on sophisticated catalytic systems to achieve high efficiency and selectivity. Palladium-based catalysts are widely used for both C-N and C-S bond formations. organic-chemistry.org For instance, Pd/C is a versatile catalyst for the hydrogenation of nitroarenes to anilines and can also be used in amination reactions. acs.orgacs.org

Nickel-catalyzed systems are emerging as a cost-effective alternative to palladium for cross-coupling reactions, including amination. virginia.edu These catalysts can be particularly useful for reactions involving aryl chlorides, which are often less reactive than the corresponding bromides or iodides. researchgate.net

For the synthesis of the target molecule, a multi-catalytic one-pot approach could be envisioned, where different catalytic cycles operate in concert to form the various bonds. For example, a palladium catalyst could be used for the C-S coupling, followed by an in-situ reduction of the nitro group using a different catalyst or reagent.

| Catalyst System | Application | Key Features |

| Pd/C | Nitroarene reduction, Amination | Widely used, efficient for hydrogenation. acs.orgacs.org |

| Palladium complexes with phosphine (B1218219) ligands | Buchwald-Hartwig amination, C-S coupling | High activity and selectivity for cross-coupling. organic-chemistry.org |

| Nickel-based catalysts | Amination, C-S coupling | Cost-effective alternative to palladium, effective for aryl chlorides. researchgate.netvirginia.edu |

| Copper(I) catalysts | C-S coupling, Ullmann condensation | Classic and effective for thioether formation. |

Asymmetric Synthesis and Chiral Induction in Related Aniline Derivatives

While this compound itself is not chiral, the principles of asymmetric synthesis are relevant for the preparation of related chiral aniline derivatives. nih.gov Chiral anilines are important building blocks in medicinal chemistry and materials science. acs.org

Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. iscnagpur.ac.in This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool of natural products. iscnagpur.ac.in

For aniline derivatives, asymmetric hydrogenation of prochiral imines is a direct and efficient method for preparing α-chiral amines. acs.org Transition metal catalysts, particularly those based on rhodium and iridium with chiral phosphine ligands, are highly effective for this transformation.

In cases where a chiral center is introduced further from the amine, such as in γ-chiral amines, methods like enantioselective copper-hydride catalyzed hydroamination have been developed. acs.org Organocatalysis, using small organic molecules as catalysts, also offers powerful tools for the asymmetric synthesis of chiral amines and their derivatives. mdpi.com

Sustainable Synthesis Protocols for this compound Production

Green chemistry principles are increasingly important in the design of synthetic routes, aiming to reduce waste, use less hazardous substances, and improve energy efficiency. For the synthesis of this compound, several strategies can be employed to enhance its sustainability.

The use of catalytic methods, as discussed in previous sections, is inherently greener than stoichiometric reactions as it reduces waste. ijtsrd.com Employing heterogeneous catalysts, such as Pd/C, can simplify product purification and allow for catalyst recycling. acs.org

Solvent selection is another crucial aspect. The use of greener solvents, such as water or bio-based solvents, or even performing reactions under solvent-free conditions, can significantly reduce the environmental impact. For example, the synthesis of N-substituted anilines has been reported using a solid-supported catalyst in a solvent-free system. vixra.org

| Green Chemistry Approach | Application in Synthesis |

| Catalysis | Use of recyclable heterogeneous catalysts (e.g., Pd/C). acs.org |

| Alternative Solvents | Use of water, bio-solvents, or solvent-free conditions. vixra.org |

| Energy Efficiency | Microwave-assisted or sonochemical methods. |

| Atom Economy | One-pot or tandem reaction sequences. beilstein-journals.org |

| Renewable Feedstocks | Exploring bio-based starting materials where possible. |

Mechanistic Elucidation of Reactions Involving 2,5 Diethoxy 4 P Tolylthio Aniline

Fundamental Principles Governing Aniline (B41778) Reactivity

Aniline and its derivatives are foundational compounds in organic chemistry, exhibiting a rich and complex reactivity primarily governed by the amino group (-NH₂) attached to a benzene (B151609) ring. geeksforgeeks.org The amino group's lone pair of electrons can be delocalized into the aromatic π-system, a phenomenon known as resonance or mesomeric effect. wikipedia.orgchemistrysteps.com This delocalization increases the electron density of the benzene ring, particularly at the positions ortho and para to the amino group. allen.inbyjus.comdoubtnut.com Consequently, the ring becomes highly activated and more susceptible to attack by electrophiles compared to unsubstituted benzene. allen.inwikipedia.org This activating effect makes anilines highly reactive in electrophilic aromatic substitution reactions. geeksforgeeks.org

The basicity of anilines is a key aspect of their reactivity. Due to the delocalization of the nitrogen's lone pair into the ring, anilines are generally weaker bases than aliphatic amines, where the lone pair is localized on the nitrogen atom. wikipedia.org In the presence of strong acids, the amino group can be protonated to form an anilinium ion (-NH₃⁺). wikipedia.org This protonation dramatically alters the group's electronic influence; the anilinium ion is strongly electron-withdrawing and deactivating, directing incoming electrophiles to the meta position. chemistrysteps.comallen.inbyjus.com This dual reactivity under different pH conditions is a critical consideration in the synthesis and reactions of aniline derivatives.

Electrophilic Aromatic Substitution Pathways on 2,5-Diethoxy-4-(p-tolylthio)aniline

The benzene ring of this compound is highly substituted, and its behavior in electrophilic aromatic substitution (EAS) is determined by the interplay of the electronic and steric effects of its three substituents: two ethoxy groups, a p-tolylthio group, and an amino group.

All three types of substituents on the this compound ring are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution relative to benzene. wikipedia.org They are also all ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. libretexts.orgcognitoedu.orgwikipedia.org

Amino Group (-NH₂): This is a strongly activating group due to the potent electron-donating resonance effect of the nitrogen's lone pair. wikipedia.orgcognitoedu.org It strongly directs incoming electrophiles to the ortho and para positions. byjus.comdoubtnut.com

Ethoxy Groups (-OCH₂CH₃): As alkoxy groups, these are also strong activators and ortho, para-directors. libretexts.orgpressbooks.pub The oxygen atom's lone pairs participate in resonance, enriching the electron density of the ring. libretexts.org

p-Tolylthio Group (-S-C₆H₄-CH₃): Thioether groups are also activating and ortho, para-directing. The sulfur atom's lone pairs can be donated to the aromatic ring through resonance, activating it towards electrophilic attack.

Table 1: Properties of Substituents on the Aromatic Ring

| Substituent | Type | Activating/Deactivating Effect | Directing Effect |

| -NH₂ (Amino) | Electron-Donating (Resonance) | Strongly Activating | Ortho, Para |

| -OC₂H₅ (Ethoxy) | Electron-Donating (Resonance) | Strongly Activating | Ortho, Para |

| -S-Tolyl (Tolylthio) | Electron-Donating (Resonance) | Activating | Ortho, Para |

The outcome of chemical reactions can be governed by either kinetic or thermodynamic control. fiveable.me

Kinetic Control: At lower temperatures or shorter reaction times, the major product is the one that forms the fastest. This is the kinetic product , which proceeds through the transition state with the lowest activation energy. fiveable.melibretexts.org

Table 2: Conceptual Comparison of Kinetic vs. Thermodynamic Control

| Control Type | Favored Conditions | Determining Factor | Resulting Product |

| Kinetic | Lower Temperature, Shorter Reaction Time | Lowest Activation Energy (Ea) | Forms fastest |

| Thermodynamic | Higher Temperature, Longer Reaction Time | Lowest Gibbs Free Energy (ΔG) | Most stable |

The mechanism of electrophilic aromatic substitution proceeds through a two-step process. wikipedia.org The first and rate-determining step is the attack of the electrophile on the aromatic ring, which breaks the aromaticity and forms a resonance-stabilized carbocation known as a Wheland intermediate or arenium ion (σ-complex). wikipedia.orglumenlearning.comlibretexts.org The second step is the rapid loss of a proton from this intermediate to restore the stable aromatic system. lumenlearning.com

The stability of the Wheland intermediate determines the reaction's regioselectivity. For this compound, electrophilic attack at the C6 position results in a particularly stable intermediate. The positive charge can be delocalized across the ring and, crucially, onto the adjacent nitrogen atom of the amino group and the oxygen atom of the C5-ethoxy group through resonance. This additional resonance stabilization, especially from the potent amino group, significantly lowers the energy of the intermediate and the corresponding transition state, making this pathway highly favorable. wikipedia.org According to the Hammond postulate, the structure of the transition state closely resembles that of the high-energy Wheland intermediate, so factors that stabilize the intermediate also stabilize the transition state leading to it. fiveable.meic.ac.uk

Nucleophilic Reactivity of the Amino Group in this compound

The amino group in this compound possesses a lone pair of electrons on the nitrogen atom, making it nucleophilic. geeksforgeeks.org This allows it to react with various electrophiles. A common reaction for primary anilines is acylation, where the amino group attacks an acyl chloride or anhydride (B1165640) to form an amide. wikipedia.org This nucleophilic character is fundamental to many of its chemical transformations.

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org This reaction is distinct from electrophilic substitution. The SNAr mechanism typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho and/or para to a good leaving group (like a halide). wikipedia.orgpressbooks.pub These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate formed during the reaction. pressbooks.pub

The substrate this compound is electron-rich and thus not an "activated aryl system" for being attacked in an SNAr reaction. However, its amino group can act as the nucleophile that attacks an appropriately activated aryl halide.

The mechanism is a two-step addition-elimination process: libretexts.org

Addition: The nucleophilic amino group of this compound attacks the carbon atom bearing the leaving group on the activated aromatic ring. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex . wikipedia.org The aromaticity of the attacked ring is temporarily broken. libretexts.org

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, resulting in the final substitution product.

Some SNAr reactions can be catalyzed by metals or proceed through a concerted mechanism (cSNAr) that does not necessarily require strong activating groups on the aryl system. strath.ac.ukacsgcipr.org

Role of Steric and Electronic Effects from Diethoxy and Tolylthio Moieties

The chemical behavior of this compound is profoundly influenced by the electronic and steric properties of its substituents. The two ethoxy groups and the p-tolylthio group each impart distinct characteristics to the aniline ring, modulating its reactivity towards electrophiles and its participation in complex reactions.

The ethoxy groups (-OCH₂CH₃) at positions 2 and 5 are powerful electron-donating groups (EDGs). Through resonance, the oxygen lone pairs increase the electron density of the aromatic ring, particularly at the ortho and para positions relative to themselves. This heightened nucleophilicity activates the ring, making it more susceptible to electrophilic aromatic substitution.

The cumulative effect of these substituents is an electron-rich aniline ring, primed for specific regioselective reactions. The primary amino group directs electrophilic attack to its ortho and para positions. However, the para position is blocked by the p-tolylthio group, and the ortho positions (3 and 6) are flanked by the ethoxy groups. This electronic activation, combined with steric hindrance, dictates the specific outcomes of reactions involving this molecule.

Table 1: Summary of Substituent Effects on the Aniline Ring

| Substituent | Position | Electronic Effect | Steric Effect |

| Ethoxy (-OEt) | 2, 5 | Strong electron-donating (resonance) | Moderate |

| Amino (-NH₂) | 1 | Strong electron-donating (resonance) | Small |

| p-Tolylthio (-S-Tol) | 4 | Ambivalent: Electron-donating (resonance) and electron-withdrawing (inductive) | Large |

Oxidation and Reduction Pathways of the Aniline Moiety

The aniline functionality is redox-active and can undergo both oxidation and reduction, leading to a variety of products. These pathways are critical not only in the transformation of the molecule but also in its synthesis.

Reduction Pathways: A common synthetic route to produce this compound involves the chemical reduction of a nitro-substituted precursor, such as 2,5-diethoxy-4-(p-tolylthio)-1-nitrobenzene. This transformation is typically achieved through catalytic hydrogenation, using catalysts like platinum on carbon (Pt/C) under a hydrogen atmosphere. This method is highly efficient for converting the nitro group (-NO₂) into the primary amine (-NH₂) functionality.

Oxidation Pathways: The oxidation of the aniline moiety is more complex and can proceed through several mechanisms depending on the reagents and conditions.

Chemical Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide (H₂O₂) can oxidize the molecule. Depending on the conditions, oxidation may target the aniline group to form quinone-like structures or the thioether linkage to produce sulfoxides and sulfones.

Electrochemical Oxidation: The electrochemical oxidation of anilines with similar substitution patterns, such as 2,5-diethoxy-4-morpholinoaniline, provides a relevant model. numberanalytics.com The initial step is a two-electron oxidation to form a highly reactive p-benzoquinonediimine intermediate. numberanalytics.com The fate of this intermediate is pH-dependent. In acidic media, it can undergo hydrolysis to yield a 2,5-diethoxy-p-benzoquinone. At neutral or intermediate pH, it is susceptible to a Michael addition reaction where a molecule of the parent aniline attacks the quinonediimine, leading to dimerized products. numberanalytics.com

The various oxidation states of substituted anilines, analogous to those in conductive polymers like polyaniline, can be described as leucoemeraldine (fully reduced), emeraldine (B8112657) (partially oxidized radical cation), and pernigraniline (fully oxidized). The transition between these states involves distinct color changes and can be monitored spectroscopically.

Table 2: Potential Oxidation States and Products of the Aniline Moiety

| Oxidation State | Description | Potential Product/Intermediate | Triggering Conditions |

| Reduced Form | Parent Aniline | This compound | Starting material |

| Partially Oxidized | Radical Cation (Emeraldine-like) | Dimerized species via Michael addition | Electrochemical oxidation (intermediate pH) |

| Fully Oxidized | Quinonediimine (Pernigraniline-like) | p-Benzoquinonediimine intermediate | Electrochemical oxidation (initial step) |

| Hydrolyzed Oxidized | Quinone | 2,5-Diethoxy-p-benzoquinone | Electrochemical oxidation (acidic pH) |

| Side-Chain Oxidized | Sulfoxide (B87167)/Sulfone | 2,5-Diethoxy-4-(p-tolylsulfinyl/sulfonyl)aniline | Strong chemical oxidation (e.g., H₂O₂) |

Heterocyclic Annulation Reactions Utilizing the Aniline Functionality

While specific examples of heterocyclic annulation with this compound are not prominently documented, the inherent reactivity of its substituted aniline structure makes it a viable candidate for several classic ring-forming reactions. The electron-rich nature of the aromatic ring is expected to facilitate these transformations.

Skraup Quinoline (B57606) Synthesis: The Skraup reaction is a fundamental method for synthesizing quinolines by reacting an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent. numberanalytics.comwikipedia.org The mechanism involves the dehydration of glycerol to acrolein, followed by conjugate addition of the aniline, acid-catalyzed cyclization, and subsequent oxidation to form the quinoline ring system. numberanalytics.comyoutube.com The strong electron-donating ethoxy groups in this compound would activate the ring, favoring the intramolecular electrophilic substitution (cyclization) step.

Pictet-Spengler Reaction: The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline. wikipedia.orgnumberanalytics.com While the parent aniline is not a β-arylethylamine, this reaction is highly relevant to derivatives where the amine is part of such a structure. The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring. wikipedia.org The presence of strong electron-donating groups, such as the two alkoxy groups in the target molecule's scaffold, is known to facilitate the cyclization step under mild conditions, even physiological pH. jk-sci.com This suggests that a corresponding β-arylethylamine derivative would be an excellent substrate for forming complex heterocyclic systems.

The regiochemistry of these annulations would be dictated by the existing substituents. Cyclization would likely occur at one of the positions ortho to the amine group (positions 3 or 6), which are activated by both the amine and the adjacent ethoxy groups.

Metal-Catalyzed Transformations of this compound

The aniline and thioether moieties of the molecule are both amenable to a range of metal-catalyzed transformations, enabling further functionalization and the synthesis of more complex structures.

Synthesis via Metal Catalysis: The formation of the title compound itself often relies on metal catalysis. The key thioether bond can be constructed via a copper(I)- or palladium-catalyzed cross-coupling reaction between a suitable precursor, like 2,5-diethoxy-4-haloaniline, and p-toluenethiol.

Transformations of the Aniline Group: The primary amine is a versatile handle for C-N bond formation. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for arylating amines or coupling aryl halides with amines. wikipedia.orgacsgcipr.org this compound could serve as the amine partner in a coupling with an aryl halide or triflate. The reaction's efficiency can be influenced by the steric hindrance and electronic properties of the aniline. Anilines bearing electron-donating groups are generally good substrates for this reaction. researchgate.net

Transformations of the Thioether Group: The thioether linkage can also participate in metal-catalyzed reactions. Palladium-catalyzed amination reactions have been developed that directly couple anilines with aryl sulfides, effectively cleaving the C-S bond and forming a new C-N bond. kyoto-u.ac.jp This would allow the p-tolylthio group to be replaced by a different substituted amino group, offering a pathway to diverse diarylamine structures.

Table 3: Potential Metal-Catalyzed Reactions

| Reaction Name | Functional Group | Reagents/Catalyst | Potential Product |

| Buchwald-Hartwig Amination | Aniline (-NH₂) | Aryl Halide, Pd Catalyst (e.g., Pd(OAc)₂/Phosphine (B1218219) Ligand), Base | N-Aryl-2,5-diethoxy-4-(p-tolylthio)aniline |

| Thioether Amination | Thioether (-S-Tol) | Amine, Pd/NHC Catalyst, Base | 4-(Substituted-amino)-2,5-diethoxyaniline |

| Ullmann Condensation (for synthesis) | Thioether Precursor | p-Toluenethiol, Cu(I) Catalyst, Base | This compound |

Advanced Spectroscopic and Analytical Characterization of 2,5 Diethoxy 4 P Tolylthio Aniline

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-field NMR spectroscopy stands as the most powerful tool for the definitive structural assignment of 2,5-Diethoxy-4-(p-tolylthio)aniline in solution. By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations, a complete picture of the molecular framework can be assembled. The expected proton (¹H) and carbon-¹³ (¹³C) NMR spectral data are derived from the analysis of its constituent fragments: a 2,5-diethoxyaniline (B165579) core and a p-tolylthio substituent.

To unambiguously assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar couplings between protons (J-coupling), primarily identifying adjacent protons. For instance, the triplet and quartet of the ethoxy groups would show clear cross-peaks. It would also confirm the connectivity of the aromatic protons on both the aniline (B41778) and tolyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It allows for the direct assignment of carbon signals based on the previously assigned proton resonances. For example, the proton at C6 of the aniline ring would show a correlation to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for piecing together the entire molecular puzzle by identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. Key HMBC correlations would be expected from the ethoxy protons to the aniline ring carbons, and from the tolyl protons to the carbons of the tolyl ring and, importantly, the carbon of the aniline ring attached to the sulfur atom (C4).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, providing valuable information about the molecule's conformation. For instance, NOE cross-peaks might be observed between the protons of one of the ethoxy groups and the aromatic proton at C3 or C6, depending on the preferred orientation of the ethoxy groups.

The chemical shifts in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus.

Proton (¹H) NMR: The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic and aliphatic protons.

Aniline Ring Protons: The two remaining protons on the central aniline ring are expected to appear as singlets due to their para-position relative to each other, with their chemical shifts influenced by the strong electron-donating amino and ethoxy groups, and the sulfur substituent. The proton at C3 will be shifted upfield compared to the proton at C6 due to the stronger shielding effect of the adjacent amino group.

Tolyl Ring Protons: The protons on the p-tolyl ring will appear as a typical AA'BB' system, with two doublets in the aromatic region.

Ethoxy Protons: Two sets of signals, each consisting of a quartet and a triplet, will be present, corresponding to the -OCH₂- and -CH₃ protons of the two ethoxy groups. The chemical shifts of these groups may be slightly different due to the anisotropic effects of the neighboring substituents.

Amino Protons: The -NH₂ protons will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Methyl Protons: The methyl group on the tolyl ring will give rise to a sharp singlet in the aliphatic region.

Carbon (¹³C) NMR: The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environment.

Aniline Ring Carbons: The six carbons of the aniline ring will have distinct chemical shifts. The carbons bearing the ethoxy (C2, C5) and amino (C1) groups will be shifted downfield due to the deshielding effect of the heteroatoms. The carbon attached to the sulfur atom (C4) will also have a characteristic chemical shift. The remaining carbons (C3, C6) will be found at higher fields.

Tolyl Ring Carbons: The four distinct aromatic carbons of the p-tolyl ring will be observed, with the carbon attached to the sulfur and the carbon bearing the methyl group having characteristic chemical shifts.

Ethoxy Carbons: Two signals for the -OCH₂- carbons and two for the -CH₃ carbons are expected.

Methyl Carbon: A single signal for the methyl carbon of the tolyl group will be present in the aliphatic region.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aniline H3 | ~6.7-6.9 | ~100-105 |

| Aniline H6 | ~7.0-7.2 | ~115-120 |

| Tolyl H (ortho to S) | ~7.2-7.4 (d) | ~130-135 |

| Tolyl H (meta to S) | ~7.0-7.2 (d) | ~128-132 |

| -NH₂ | Broad, ~3.5-4.5 | - |

| -OCH₂CH₃ | ~3.9-4.1 (q) | ~64-68 |

| -OCH₂CH₃ | ~1.3-1.5 (t) | ~14-16 |

| Tolyl-CH₃ | ~2.3-2.4 (s) | ~20-22 |

| Aniline C1-NH₂ | - | ~140-145 |

| Aniline C2/C5-OEt | - | ~148-152 |

| Aniline C4-S | - | ~120-125 |

| Tolyl C-S | - | ~135-140 |

| Tolyl C-CH₃ | - | ~135-140 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

HRMS is a critical technique for confirming the elemental composition of this compound and for gaining further structural insights through the analysis of its fragmentation patterns. The molecular formula of the compound is C₁₇H₂₁NO₂S, with a monoisotopic mass of 303.1347 g/mol . oup.comchemicalbook.comrsc.org

A high-resolution mass spectrum would provide an accurate mass measurement of the molecular ion, typically within a few parts per million (ppm) of the theoretical value, thus confirming the elemental formula.

Fragmentation Analysis: Electron ionization (EI) or other fragmentation techniques would induce characteristic cleavages in the molecule. The major fragmentation pathways are expected to involve:

Cleavage of the C-S bonds: This is a common fragmentation pathway for diaryl sulfides and would lead to the formation of ions corresponding to the p-tolylthio radical and the 2,5-diethoxyaniline radical cation, or vice-versa.

Loss of an ethyl group: Cleavage of the ethoxy groups, likely through the loss of an ethyl radical (•C₂H₅), would result in a significant fragment ion.

Cleavage of the aniline ring: Fragmentation of the aniline ring itself can also occur, though it is often less favorable than the cleavage of the weaker C-S and C-O bonds.

Formation of a tropylium (B1234903) ion: The tolyl group may rearrange to form a stable tropylium ion (m/z 91).

| m/z (predicted) | Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 303.1347 | [M]⁺ | Molecular Ion |

| 274.0929 | [M - C₂H₅]⁺ | Loss of an ethyl radical from an ethoxy group |

| 180.1024 | [C₁₀H₁₄NO₂]⁺ | Cleavage of the C-S bond (aniline fragment) |

| 123.0425 | [C₇H₇S]⁺ | Cleavage of the C-S bond (tolylthio fragment) |

| 91.0548 | [C₇H₇]⁺ | Formation of tropylium ion from the tolyl group |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C-O, C-N, and C-S bonds, as well as aromatic C=C stretching vibrations.

N-H Stretching: The amino group will exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretches.

C-H Stretching: Aliphatic C-H stretching from the ethoxy and methyl groups will appear just below 3000 cm⁻¹. Aromatic C-H stretching will be observed just above 3000 cm⁻¹.

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region will be indicative of the two aromatic rings.

C-O Stretching: Strong absorptions corresponding to the asymmetric and symmetric C-O-C stretching of the aryl ether linkages will be present in the 1200-1250 cm⁻¹ and 1020-1075 cm⁻¹ regions, respectively.

C-N Stretching: The C-N stretching of the aromatic amine will appear in the 1250-1360 cm⁻¹ range.

Out-of-Plane Bending: The substitution pattern on the aromatic rings will give rise to characteristic C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Asymmetric Stretch | ~3450 |

| N-H Symmetric Stretch | ~3350 |

| Aromatic C-H Stretch | ~3050 |

| Aliphatic C-H Stretch | ~2950 |

| Aromatic C=C Stretch | 1600, 1500, 1450 |

| Asymmetric C-O-C Stretch | ~1240 |

| Symmetric C-O-C Stretch | ~1040 |

| Aromatic C-H Out-of-Plane Bend | ~800-850 |

Raman spectroscopy is a complementary technique to IR and is particularly useful for observing symmetric vibrations and bonds involving heavier atoms, such as the C-S bond.

Aromatic Ring Vibrations: The symmetric "breathing" modes of the aromatic rings are often strong in the Raman spectrum and would appear in the 990-1010 cm⁻¹ region.

C-S Stretching: The C-S stretching vibrations are expected to give rise to weak to medium intensity bands in the 600-800 cm⁻¹ region. Diaryl sulfides typically show a characteristic band in this range.

S-S Stretching (if present): Raman is highly sensitive to S-S bonds, which would give a strong signal around 500-540 cm⁻¹, allowing for the easy detection of any disulfide impurities.

Symmetry-allowed Bands: Due to the lower symmetry of the molecule, many vibrations will be active in both IR and Raman spectra. However, the relative intensities of the bands will differ, providing complementary information.

The combination of these advanced spectroscopic techniques provides a powerful and comprehensive approach to the structural characterization of this compound, allowing for the unambiguous assignment of its constitution and providing insights into its conformational preferences.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. When UV or visible light is passed through a solution of the compound, the molecule absorbs energy at specific wavelengths, promoting electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this compound, the most significant electronic transitions are typically π → π* and n → π* transitions.

The aniline core, with its amino group and two electron-donating ethoxy groups, combined with the sulfur-linked p-tolyl group, creates an extended π-conjugated system. This extensive conjugation is expected to shift the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) compared to simpler benzene (B151609) derivatives. The UV-Vis spectrum of this compound would likely exhibit strong absorption bands in the UV region, characteristic of the π → π* transitions within the aromatic rings. The lone pairs of electrons on the nitrogen and sulfur atoms could also give rise to weaker n → π* transitions.

Table 1: Hypothetical UV-Vis Absorption Data for this compound

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Probable Transition |

| ~260-280 | High | π → π* (Benzene Ring) |

| ~320-350 | Moderate | π → π* (Extended Conjugation) |

| ~380-420 | Low | n → π* |

Note: This table is illustrative and based on the expected electronic transitions for a molecule with this structure. Actual experimental values may vary.

X-ray Crystallography for Solid-State Molecular Structure Determination

The process involves growing a high-quality single crystal of the compound, which can be a challenging step. This crystal is then mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

A search of crystallographic databases did not yield a public crystal structure for this compound. However, if a structure were determined, it would provide key insights into intermolecular interactions, such as hydrogen bonding involving the amine group or π-stacking between the aromatic rings, which govern the crystal packing. researchgate.net

Table 2: Illustrative Crystallographic Data Parameters

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 1510 |

| Z (molecules/unit cell) | 4 |

Note: This table contains representative data for a molecule of similar size and is for illustrative purposes only, as no experimental crystal structure has been reported.

Advanced Chromatographic Techniques for Purity and Isomeric Analysis

Chromatographic methods are indispensable for separating components of a mixture and assessing the purity of a compound. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques used.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally sensitive organic compounds. thermofisher.com In the analysis of substituted anilines, reversed-phase HPLC is commonly employed. nih.govrsc.org This method utilizes a non-polar stationary phase (like C18 or C8) and a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. nih.govrsc.org

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of this compound can be determined by injecting a solution of the compound and analyzing the resulting chromatogram. A single, sharp peak indicates high purity, while the presence of other peaks would signify impurities. By comparing the retention time of the main peak with that of a certified reference standard, the identity of the compound can be confirmed. The area under the peak is proportional to the concentration, allowing for quantitative analysis. nih.gov

Table 3: Representative HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) nih.gov |

| Mobile Phase | Acetonitrile : Water (70:30, v/v) nih.gov |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C nih.gov |

| Injection Volume | 10 µL nih.gov |

| Illustrative Retention Time | 5.0 - 6.0 min |

Note: The retention time is an estimated value based on similar compounds and the specified conditions. Actual retention time would need to be experimentally determined.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. While anilines can be polar and may require derivatization to improve peak shape and thermal stability, GC analysis is still a viable option. thermofisher.com When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the compound and its impurities based on their mass spectra.

In a typical GC analysis, the sample is injected into a heated port, where it is vaporized and swept onto a capillary column by an inert carrier gas (e.g., helium or nitrogen). The column's stationary phase separates components based on their boiling points and interactions with the phase. For a molecule like this compound, a mid-polarity column would likely be used. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of conditions.

Table 4: Representative GC Method Parameters

| Parameter | Condition |

| Column | DB-5 or similar (30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 150 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

| Illustrative Retention Time | 12 - 15 min |

Note: This table presents typical GC conditions for the analysis of complex aromatic compounds. The retention time is an illustrative estimate.

Computational Chemistry and Theoretical Studies of 2,5 Diethoxy 4 P Tolylthio Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of a molecule, providing insights into its stability, reactivity, and electronic nature. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy. It is particularly effective for determining the optimized, lowest-energy three-dimensional structure of a molecule and mapping its potential energy surface.

For 2,5-diethoxy-4-(p-tolylthio)aniline, DFT calculations would begin by optimizing the molecular geometry to find the most stable arrangement of its atoms. This involves calculating forces on each atom and adjusting their positions until a minimum energy conformation is reached. The resulting geometry provides key data on bond lengths, bond angles, and dihedral angles. The presence of two aromatic rings connected by a flexible sulfur bridge, along with two ethoxy groups, suggests a complex potential energy landscape with multiple local minima corresponding to different rotational conformers.

The electronic properties derived from DFT calculations, such as the distribution of electron density, are crucial for predicting reactivity. The aniline (B41778) moiety, with its amino group and two electron-donating ethoxy groups, enriches the primary benzene (B151609) ring with electron density, making it susceptible to electrophilic attack. Conversely, the sulfur atom of the thioether linkage can act as a nucleophilic center.

Global reactivity descriptors, which can be calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide quantitative measures of a molecule's reactivity.

Table 1: Illustrative Predicted Reactivity Descriptors for an Aniline Derivative

| Parameter | Definition | Predicted Value (eV) | Implication |

|---|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.25 | Indicates electron-donating ability (nucleophilicity) |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -0.75 | Indicates electron-accepting ability (electrophilicity) |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 4.50 | Relates to chemical stability and reactivity |

| Electronegativity (χ) | -(E(HOMO) + E(LUMO))/2 | 3.00 | Measure of the power to attract electrons |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO))/2 | 2.25 | Measures resistance to change in electron distribution |

Note: These values are illustrative for a substituted aniline and are not from a specific calculation on this compound. Actual values would require a dedicated DFT study.

The molecular electrostatic potential (MEP) map is another valuable output from DFT. It visualizes the electron density on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the ethoxy groups and the nitrogen atom of the amine, indicating these are prime sites for electrophilic attack. The aromatic rings would also show significant negative potential due to π-electron clouds.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that are based solely on theoretical principles without the use of experimental data for parameterization. youtube.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC), solve the Schrödinger equation more rigorously than DFT. youtube.comnih.gov

The primary trade-off is computational cost; high-level ab initio calculations are significantly more demanding than DFT and are often reserved for smaller molecules or for benchmarking the accuracy of less expensive methods. nih.govaps.org For a molecule the size of this compound, a full geometry optimization using a high-level coupled-cluster method like CCSD(T) would be computationally intensive but would provide a "gold standard" reference for its electronic energy and structure. nih.gov Such calculations are invaluable for situations where very high accuracy is needed to distinguish between subtle electronic effects or to validate the results from more approximate methods like DFT. youtube.com

Analysis of Aromaticity and π-Electron Delocalization

Aromaticity is a key concept describing the enhanced stability of cyclic molecules with delocalized π-electrons. Computational methods can quantify this property. The Harmonic Oscillator Model of Aromaticity (HOMA) index is a geometry-based measure, where a value close to 1 indicates high aromaticity. Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion where negative values inside a ring suggest aromatic character.

In this compound, both the di-substituted aniline ring and the p-tolyl ring are aromatic. Computational analysis would likely confirm significant π-electron delocalization within both rings. rsc.orgresearchgate.net The electron-donating amino and ethoxy groups on the first ring would enhance its π-electron density. The sulfur atom, with its lone pairs, can also participate in π-conjugation, potentially facilitating electronic communication between the two aromatic systems. mdpi.com This extended delocalization can influence the molecule's electronic properties, including its color (UV-Vis absorption) and reactivity. mdpi.com

Prediction of Spectroscopic Parameters (NMR, UV-Vis)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in structure elucidation and interpretation of experimental spectra. frontiersin.orgbohrium.com

Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT, can provide reliable predictions of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). scilit.comepstem.net By calculating the magnetic shielding around each nucleus, a theoretical NMR spectrum can be generated. github.io These predictions are invaluable for assigning peaks in an experimental spectrum, especially for complex molecules with overlapping signals. frontiersin.org

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aromatic C-H (aniline ring) | 6.5 - 7.0 | 110 - 125 |

| Aromatic C-H (tolyl ring) | 7.0 - 7.3 | 128 - 135 |

| Amine N-H₂ | 3.5 - 4.5 | N/A |

| Ethoxy -O-CH₂- | 3.8 - 4.2 | 64 - 68 |

| Ethoxy -CH₃ | 1.3 - 1.5 | 14 - 16 |

| Tolyl -CH₃ | 2.2 - 2.4 | 20 - 22 |

| Quaternary Aromatic C | N/A | 130 - 155 |

Note: These are estimated chemical shift ranges based on typical values for these functional groups and are not from a specific calculation on this compound. Experimental conditions can cause variations.

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. rsc.orgnih.gov It calculates the energies of electronic excitations from the ground state to various excited states. The results can be used to predict the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, TD-DFT would likely predict strong π-π* transitions associated with the conjugated aromatic systems. The extensive substitution and potential for charge transfer between the electron-rich aniline ring and the tolylthio moiety would be expected to result in absorption bands in the UV or even the visible region. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum mechanics calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. capes.gov.br MD uses classical mechanics to simulate the movements of atoms and molecules, allowing for the exploration of different conformations and the influence of the surrounding environment, such as a solvent.

For this compound, MD simulations would be particularly useful for understanding its conformational flexibility. Key areas of flexibility include the rotation of the ethoxy groups and, most importantly, the rotation around the C-S-C bonds of the thioether linkage, which dictates the relative orientation of the two aromatic rings. An MD simulation would map the accessible conformational space and the energy barriers between different rotational isomers.

Furthermore, by explicitly including solvent molecules (e.g., water or an organic solvent) in the simulation box, MD can model how the solvent interacts with the solute. These simulations can reveal information about the formation of hydrogen bonds between the amine group and solvent molecules, the solvation shell structure, and how the solvent influences the conformational preferences of the molecule.

Computational Exploration of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens for studying the step-by-step pathways of chemical reactions. By mapping the potential energy surface that connects reactants to products, researchers can identify intermediate structures and, crucially, the high-energy transition state that represents the kinetic barrier to the reaction.

For this compound, several reaction types could be explored computationally. For example, the mechanism of electrophilic aromatic substitution on the electron-rich aniline ring could be detailed. DFT calculations could determine the relative energies of the transition states for substitution at different positions, thereby predicting the regioselectivity of the reaction. Another area of interest would be the oxidation of the molecule. Calculations could elucidate the mechanism for oxidation at the sulfur atom to form a sulfoxide (B87167) and then a sulfone, or oxidation of the aniline to form quinone-like structures, and predict the activation energies for these competing pathways. Such studies provide fundamental insights that can guide synthetic efforts and help understand potential metabolic pathways. mdpi.com

Quantitative Structure-Activity Relationships (QSAR) Modeling for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used in chemistry and biology to predict the activities of chemical compounds by establishing a mathematical relationship between their chemical structures and biological activities. The fundamental tenet of QSAR is that the variations in the structural or physicochemical properties of compounds are responsible for the changes in their biological activities. QSAR models are developed using statistical methods such as multiple linear regression, partial least squares, and machine learning algorithms to correlate molecular descriptors with observed biological responses. fiveable.me These models are valuable tools in drug discovery and toxicology for predicting the potency, toxicity, and other properties of new or untested chemicals, thereby reducing the time and cost associated with experimental testing. nih.gov

QSAR Studies on Substituted Anilines

Substituted anilines are a class of compounds that have garnered significant attention due to their wide spectrum of biological activities, including antimicrobial, anticonvulsant, and antiproliferative effects. cust.edu.tw QSAR studies on substituted anilines have been conducted to understand the relationship between their chemical structure and various biological activities.

For instance, a study on a series of substituted anilides synthesized for antimicrobial activity revealed that the presence of an electron-withdrawing nitro group enhanced the antimicrobial activity. cust.edu.tw The QSAR models developed in this study showed that the antibacterial and antifungal activities could be effectively modeled using topological descriptors like molecular connectivity indices. cust.edu.tw

In another QSAR study on the toxicity of monosubstituted anilines to Tetrahymena pyriformis, the 1-octanol/water partition coefficient (log KOW), a measure of hydrophobicity, was found to be a good predictor of the relative toxicity. nih.gov This suggests that the toxicity of these compounds is largely driven by their ability to partition into biological membranes. nih.gov

QSAR models have also been developed for urea-substituted anilines with antimalarial activity. nih.gov These models indicated that lipophilicity is a key driver for improved antimalarial activity against Plasmodium falciparum. nih.gov

The following table summarizes the findings from selected QSAR studies on substituted anilines:

Table 1: Summary of QSAR Studies on Substituted Anilines

| Biological Activity | Key Molecular Descriptors | Reference |

|---|---|---|

| Antimicrobial | Molecular connectivity indices (0χ, 0χv, 2χ) | cust.edu.tw |

| Toxicity (Polar Narcosis) | 1-octanol/water partition coefficient (log KOW) | nih.gov |

| Antimalarial | clogP, pKa, MWT, HBA, HBD, rings, rotatable bonds | nih.gov |

| Anticancer (Antimitotic) | Hydrophilicity, Caco-2 cell permeability, plasma protein binding | researchgate.net |

QSAR Studies on Diaryl Thioethers and Related Diaryl Compounds

Diaryl thioethers and their analogs, such as diaryl thiophenes and diaryl furanones, have been the subject of QSAR studies, particularly in the context of their activity as selective cyclooxygenase-2 (COX-2) inhibitors. nih.govnih.gov COX-2 is an enzyme implicated in inflammation and various pathological conditions. nih.gov

A QSAR study on a series of diaryl thiophen derivatives as selective COX-2 inhibitors found that partial charge descriptors, a shape descriptor, a hydrophobic descriptor (logP), and an electronic descriptor (Topological Polar Surface Area) were important for their inhibitory activity. nih.gov Similarly, a study on diaryl furanones as selective COX-2 inhibitors yielded predictive models based on physical properties, connectivity, and conformation of the molecules. nih.gov

These studies highlight the importance of a combination of electronic, steric, and hydrophobic properties in determining the biological activity of diaryl compounds.

Structure-Activity Relationships of 2,5-Dialkoxy-4-thio-substituted Phenethylamines and Anilines

The core structure of this compound is closely related to the 2C-T series of psychedelic phenethylamines, which are 2,5-dimethoxy-4-thioalkyl-substituted phenethylamines. nih.gov The parent compound of the 2C series is 2,5-dimethoxyphenethylamine (2C-H). wikipedia.org

Structure-activity relationship studies on 2,5-dimethoxyphenethylamines have shown that substitution at the 4-position of the aromatic ring with small, lipophilic groups can induce potent psychedelic effects. nih.gov The introduction of thioalkyl groups at this position leads to the 2C-T series of compounds. nih.gov This suggests that the nature of the substituent at the 4-position plays a crucial role in the interaction of these molecules with their biological targets, which are often serotonin (B10506) receptors. nih.gov

Given that this compound shares the 2,5-dialkoxy and 4-thio-substituted aniline core, it is plausible that its biological activity is also influenced by the electronic and steric properties of the p-tolylthio group at the 4-position. The principles derived from the QSAR studies on related substituted anilines and diaryl thioethers, as well as the qualitative structure-activity relationships of the 2C-T series, can provide a framework for the rational design and computational evaluation of new analogs of this compound with potentially interesting biological properties.

Advanced Applications and Interdisciplinary Research of 2,5 Diethoxy 4 P Tolylthio Aniline Derivatives

Potential in Organic Electronic Materials

The inherent electronic properties of the 2,5-diethoxy-4-(p-tolylthio)aniline scaffold make its derivatives promising candidates for use in organic electronic materials. bldpharm.commolbase.com The structure contains a conjugated π-system, essential for charge transport, and its characteristics can be fine-tuned through chemical modification. This potential is underscored by its classification as a building block for electronic materials. bldpharm.commolbase.com

Derivatives of this compound are being explored for their potential as organic semiconductors. The core structure possesses features common to donor materials used in organic photovoltaics (OPVs). The aniline (B41778) and ethoxy groups act as electron donors, while the thioether linkage and aromatic rings contribute to the conjugated system necessary for charge delocalization and transport.

Research in related sulfur-containing heterocyclic polymers, such as polythiophenes, has demonstrated their effectiveness as donor materials in organic solar cells. mdpi.com The p-tolylthio group in the aniline derivative can influence critical properties like molecular packing, film morphology, and the highest occupied molecular orbital (HOMO) energy level, all of which are crucial for efficient charge separation and transport in photovoltaic devices and organic field-effect transistors (OFETs).

The molecular structure of this compound derivatives gives them intrinsic fluorescent properties, making them suitable for applications in optoelectronics. The molecule's architecture, with electron-donating groups (amine, ethoxy) and an electron-accepting/modulating thioether-aryl system, creates a "push-pull" or donor-π-acceptor (D-π-A) character. This electronic asymmetry is a well-established design strategy for creating efficient fluorophores.

These properties are foundational for developing materials for Organic Light-Emitting Diodes (OLEDs), where electrically excited molecules emit light. By modifying the substituents on the aromatic rings, the emission color and quantum efficiency can be precisely tuned. Furthermore, this inherent fluorescence makes these derivatives candidates for use as fluorescent probes. osaka-u.ac.jp Such probes can be designed to detect specific analytes or changes in the cellular environment, with applications in biological imaging and diagnostics. thno.orgrsc.org

Table 1: Structural Features and Relevance to Optoelectronic Applications

| Structural Feature | Role in Optoelectronics | Potential Application |

|---|---|---|

| Aniline & Ethoxy Groups | Strong electron-donating nature, enhances fluorescence quantum yield. | OLED Emitters, Fluorescent Probes |

| Conjugated π-System | Facilitates charge transport and delocalization. | Organic Semiconductors (OPV, OFET) |

| Thioether Linkage | Modulates electronic properties, introduces conformational flexibility. | Tuning of band gap and emission spectra. |

| Aromatic Rings | Provides a rigid backbone for molecular stacking and film formation. | Stable thin films for electronic devices. |

Role as Precursors in Advanced Polymer Science

This compound is identified commercially as a material building block for polymer science. bldpharm.com The primary amino group (-NH₂) on the aniline ring is a highly reactive functional handle for various polymerization reactions.

Derivatives of this compound can serve as monomers for creating novel polymers with tailored properties. For instance, aniline derivatives can undergo polymerization with disulfide transfer reagents like sulfur monochloride (S₂Cl₂) to form poly[N,N-(phenylamino)disulfides]. nih.gov These polymers possess a unique backbone consisting of nitrogen and sulfur atoms, which can be highly conjugated and exhibit interesting optical and electronic properties. nih.gov

Another key synthetic route involves converting the amine group into a diazonium salt. The related compound, 2,5-diethoxy-4-(p-tolylthio)benzenediazonium tetrafluoroborate, is a known derivative. chemicalbook.com Diazonium salts are exceptionally versatile intermediates in polymer chemistry, enabling the formation of azo-polymers or serving as initiation sites for graft polymerization.

Table 2: Potential Polymerization Pathways

| Reactive Site | Reagent/Method | Resulting Polymer Type |

|---|---|---|

| Amine Group | Sulfur Monochloride (S₂Cl₂) | Poly[N,N-(phenylamino)disulfide] nih.gov |

| Amine Group | Diacids, Diacyl Chlorides | Polyamides |

| Diazonium Salt (from Amine) | Azo-coupling reactions | Azo-polymers |

Applications in Advanced Catalysis and Ligand Design

The molecular structure of this compound contains multiple potential coordination sites—specifically the soft thioether sulfur atom and the borderline nitrogen atom of the amine group. This makes its derivatives attractive candidates for use as ligands in coordination chemistry and homogeneous catalysis.